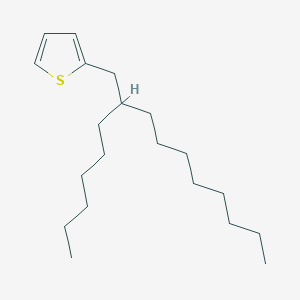

![molecular formula C8H6FN3O2 B2654860 Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1221715-46-3](/img/structure/B2654860.png)

Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

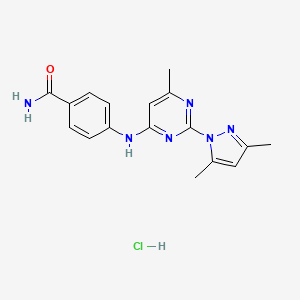

The synthesis of Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate involves intramolecular heterocyclization of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite. This reaction yields the desired compound, which can then be further transformed into N-substituted methyl 3-aminoimidazo[1,2-a]pyrimidine-2-carboxylates by reactions with amines .

Applications De Recherche Scientifique

Synthesis and Transformation

- Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylates are synthesized through intramolecular heterocyclization processes. They can be transformed into N-substituted methyl 3-aminoimidazo[1,2-a]pyrimidine-2-carboxylates by reacting with amines (Sokolov & Aksinenko, 2009).

Physicochemical Mimicry

- The compound has been used in the context of physicochemical mimicry. 8-Fluoroimidazo[1,2-a]pyridine, a related compound, is established as a physicochemical mimic of imidazo[1,2-a]pyrimidine, which demonstrates the utility of such compounds in biological systems (Humphries et al., 2006).

Fluorine-Substituted Fused Imidazoles Synthesis

- The synthesis of 3-fluoroimidazo[1,2-a]pyrimidines, like the compound , is achieved via heterocyclization, providing a method to create ring-fluorinated fused imidazoles relevant to biology (Rassukana et al., 2010).

Fluorescence Properties

- Research indicates that compounds like methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate have significant fluorescence properties. They are studied as potential biomarkers and photochemical sensors, with modifications like the hydroxymethyl group enhancing fluorescence intensity (Velázquez-Olvera et al., 2012).

Biological Applications

- Similar compounds have been synthesized and evaluated for their potential biological applications, including anti-inflammatory and antinociceptive activities. This suggests a broader scope of application in medicinal chemistry (Alam et al., 2010).

Chemically Modified Polymers

- Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate derivatives have been used to modify natural biopolymers like chitosan, introducing new functional groups into the polymer structure (Levov et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVSNWERWGIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=CC=NC2=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2654778.png)

![N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2654780.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2654781.png)

![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2654786.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)